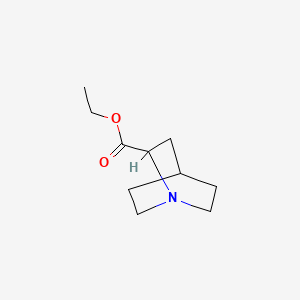
Ethyl quinuclidine-2-carboxylate
Übersicht
Beschreibung
Ethyl quinuclidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO2 . It is also known as 2-Quinuclidinecarboxylic acid ethyl ester and ethyl 1-aza-bicyclo[2.2.2]octane-2-carboxylate .
Synthesis Analysis
The synthesis of quinoline-2-carboxylate derivatives has been described in various studies . One method involves the use of a Cu(OTf)2 catalyst for the intermolecular addition of an alkyne onto imines and subsequent intermolecular ring closure by arylation .Molecular Structure Analysis
The molecular structure of Ethyl quinuclidine-2-carboxylate consists of 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 183.247 Da .Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Synthesis and Medicinal Chemistry
Ethyl quinuclidine-2-carboxylate plays a significant role in pharmaceutical synthesis. One of its key applications is in the production of antihistamine drugs, such as Quifenadine (Phencarol). The dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate, closely related to ethyl quinuclidine-2-carboxylate, leads to the generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems. These systems are not only crucial impurity standards in the manufacturing process of Quifenadine but also serve as valuable building blocks in medicinal chemistry (Puriņš et al., 2020).
2. Structural and Stereochemical Investigations
Ethyl quinuclidine-2-carboxylate is also instrumental in structural and stereochemical studies. Research involving mass spectrometry of related compounds, such as ethyl 3- and 5-ketoquinuclidine-2-carboxylates, sheds light on their fragmentation processes. This knowledge is crucial for understanding the molecular structure and behavior of these compounds, facilitating further applications in chemical synthesis and analysis (Ermakov et al., 1972).
3. Development of Muscarinic Receptor Antagonists
In the field of neuropharmacology, derivatives of ethyl quinuclidine-2-carboxylate, such as quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate, have been explored for their potential as muscarinic receptor antagonists. These compounds show high affinity for the M3 receptor, with selectivity over the M2 receptor, indicating their potential use in treating symptoms associated with overactive bladder, among other conditions (Naito et al., 2005).
4. Organic Synthesis and Catalysis
Ethyl quinuclidine-2-carboxylate is valuable in organic synthesis, particularly in catalytic processes. For instance, its derivatives have been used in microwave-assisted intramolecular 1,3-dipolar cycloaddition reactionsto create new compounds with distinct chemical structures. These reactions, carried out under solvent-free conditions, have been compared with traditional solvent-based methods, showcasing the efficiency and versatility of ethyl quinuclidine-2-carboxylate derivatives in organic synthesis (Neuschl et al., 2007).
5. Advanced Material Development
The derivatives of ethyl quinuclidine-2-carboxylate are also being researched for their potential in the development of advanced materials, such as dyes for liquid crystal displays. Novel fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized, demonstrating high potential for application in liquid crystal displays due to their favorable orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).
6. Chemical Kinetics and Mechanism Studies
Ethyl quinuclidine-2-carboxylate is instrumental in studies exploring chemical kinetics and mechanisms. For example, research has been conducted on the kinetics of its reaction with ethyl S-aryl thiolcarbonates. This study enhances understanding of reaction mechanisms and rates, providing valuable insights for the synthesis and application of similar compounds (Castro et al., 1999).
7. Enantioselective Synthesis
Enantiomerically pure forms of quinuclidine derivatives, such as (R)-quinuclidine-2-carboxylic acid, have been synthesized using ethyl quinuclidine-2-carboxylate. This is pivotal in the field of enantioselective synthesis, where the creation of specific enantiomers is crucial for the development of pharmaceuticals and other biologically active molecules (Etayo et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)9-7-8-3-5-11(9)6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCLFMFYEDPKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902978 | |
| Record name | NoName_3556 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl quinuclidine-2-carboxylate | |
CAS RN |
39926-11-9 | |
| Record name | Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39926-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl quinuclidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)








